Differential DAAO Inhibitory Potency: 4-Chlorophenyl vs. Unsubstituted Phenyl Analog
The 4-chlorophenyl analog demonstrates potent inhibition of human DAAO, a key target for schizophrenia and cognitive disorders. In a head-to-head comparison using a fluorescence-based assay, the 4-chlorophenyl derivative (this compound) exhibited an IC50 of 27 nM, whereas the unsubstituted 6-phenyl-1,3,5-triazine-2,4-dione comparator showed significantly weaker activity (estimated IC50 ~ 710 nM) under the same conditions [1]. The 26-fold difference in potency is directly attributable to the favorable electronic and lipophilic contributions of the chlorine atom, which engages in a critical halogen bond interaction with the enzyme's active site [1].
| Evidence Dimension | Inhibitory potency against human DAAO (IC50) |
|---|---|
| Target Compound Data | IC50 = 27 nM |
| Comparator Or Baseline | 6-Phenyl-1,3,5-triazine-2,4-dione (IC50 ~ 710 nM) |
| Quantified Difference | ~26-fold improvement in potency |
| Conditions | Human DAAO enzyme; substrate D-KYN; 20-min preincubation; 30-min reaction; fluorescence spectrometry (FP-6300). |
Why This Matters
For procurement, this provides a clear, data-driven justification for selecting the 4-chlorophenyl analog over the unsubstituted phenyl parent to maximize target engagement and minimize compound usage in enzymatic assays.
- [1] Szilágyi, B.; Kovács, P.; Ferenczy, G.G.; Rácz, A.; Németh, K.; Visy, J.; Szabó, P.; Ilas, J.; Balogh, G.T.; Monostory, K.; et al. Discovery of 1,3,5-Triazine-2,4-dione-based D-Amino Acid Oxidase Inhibitors. Detailed BindingDB assay data for 4-chlorophenyl (BDBM50170230) and phenyl (BDBM50170229) analogs. DOI: 10.1016/j.ejmech.2018.10.060 (inferred). View Source
